1-(3-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
Overview
Description
1-(3-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 3-chloro-benzyl group and an isothiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3-chloro-benzyl chloride with 4-isothiocyanato-3,5-dimethyl-1H-pyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the isothiocyanate group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the benzyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Major Products:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Oxidized Products: Depending on the oxidizing agent used, various oxidized derivatives can be obtained.
Reduced Products: Reduction can lead to the formation of amines or alcohols, depending on the specific reaction conditions.
Scientific Research Applications
1-(3-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole exerts its effects involves the interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins, leading to the modification of enzyme activity or protein function. This can result in the inhibition of key biological pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
1-(3-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole:
4-Isothiocyanato-3,5-dimethyl-1H-pyrazole: Does not have the 3-chloro-benzyl group, affecting its overall chemical properties and biological activity.
Uniqueness: 1-(3-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the 3-chloro-benzyl and isothiocyanate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c1-9-13(15-8-18)10(2)17(16-9)7-11-4-3-5-12(14)6-11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIUNILRJSJCBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)Cl)C)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160675 | |
Record name | 1-[(3-Chlorophenyl)methyl]-4-isothiocyanato-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004644-12-5 | |
Record name | 1-[(3-Chlorophenyl)methyl]-4-isothiocyanato-3,5-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Chlorophenyl)methyl]-4-isothiocyanato-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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